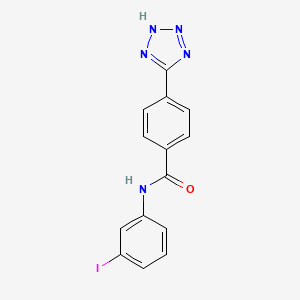

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide

Description

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a tetrazole ring and a 3-iodophenyl substituent. The tetrazole group (2H-tetrazol-5-yl) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

CAS No. |

651769-57-2 |

|---|---|

Molecular Formula |

C14H10IN5O |

Molecular Weight |

391.17 g/mol |

IUPAC Name |

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C14H10IN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |

InChI Key |

VHKJWUPOXQAIAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps:

Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form the 3-iodophenyl intermediate. This can be achieved using iodine and an oxidizing agent such as nitric acid.

Tetrazole Formation: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic conditions.

Coupling Reaction: The final step involves coupling the 3-iodophenyl intermediate with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The benzamide and tetrazole groups can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, cyanides, or other substituted phenyl derivatives.

Oxidation Products: Oxidized forms of the benzamide or tetrazole groups.

Reduction Products: Reduced forms of the benzamide or tetrazole groups.

Scientific Research Applications

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

2.1.1 SCH 900822 (Glucagon Receptor Antagonist)

- Structure : Contains a tetrazole group linked to a spiroimidazolone core and a dichlorophenyl moiety .

- Key Differences: Unlike the target compound, SCH 900822 lacks an iodine substituent but includes a bulky tert-butyl group and a diazaspirodecenone ring, which enhance selectivity for the glucagon receptor .

- Activity : Potent glucagon receptor antagonist (IC₅₀ = 3 nM) with oral efficacy in lowering blood glucose in obese mice .

2.1.2 Pranlukast (Leukotriene Receptor Antagonist)

- Structure : Features a tetrazole ring fused to a chromen-4-one scaffold and a 4-phenylbutoxy group .

- Key Differences: Pranlukast’s chromenone core replaces the benzamide backbone, and it lacks halogen substituents.

- Activity : Clinically used for asthma due to its antagonism of cysteinyl leukotriene receptors .

2.1.3 N-(3-(Trifluoromethyl)phenyl) Derivatives ()

- Structure : Includes trifluoromethyl and imidazole groups instead of iodine and tetrazole.

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to iodine.

- Activity: Not specified, but fluorinated analogs often target kinases or GPCRs .

2.2.2 Physicochemical Properties

- Notes: The iodine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs. Tetrazole-containing compounds generally exhibit moderate aqueous solubility due to ionizable NH groups .

2.3.1 Receptor Binding

- Tetrazole Role : The tetrazole group mimics carboxylate anions, enabling interactions with cationic residues in receptors (e.g., glucagon receptor Arg173) .

- Iodine Substituent : The 3-iodophenyl group may engage in halogen bonding with receptor pockets, a feature absent in SCH 900822 or Pranlukast.

2.3.2 Selectivity Challenges

- SCH 900822 shows >1,000-fold selectivity over GLP-1 receptors due to its spiroimidazolone core .

- The target compound’s iodine may confer unique selectivity but risks off-target interactions with thyroid hormone receptors or iodine transporters.

2.4 Pharmacokinetic Profiles

- Metabolic Stability : Tetrazole rings resist oxidative metabolism, prolonging half-life compared to carboxylic acid analogs .

- Absorption : The iodine substituent may reduce oral bioavailability due to increased molecular weight and polarity.

Key Research Findings

- Synthetic Feasibility: Ultrasound-assisted synthesis () could improve yields for halogenated benzamides, addressing challenges noted in traditional methods .

- Biological Potential: Structural similarities to SCH 900822 suggest the target compound may modulate glucose metabolism, warranting in vitro receptor assays .

- SAR Insights :

- The 3-iodophenyl group enhances steric bulk but may reduce solubility.

- Hybridizing with triazole or thiadiazole moieties () could balance lipophilicity and activity .

Biological Activity

N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. The general synthetic route includes:

- Step 1 : Formation of the tetrazole ring using appropriate azides and hydrazines.

- Step 2 : Introduction of the iodophenyl group via electrophilic aromatic substitution.

- Step 3 : Coupling reactions to attach the benzamide moiety.

This synthetic pathway allows for the modification of functional groups, which can influence the biological activity of the compound.

2.1 Antifungal Activity

Research has demonstrated that derivatives of benzamides, including this compound, exhibit significant antifungal properties. A study indicated that certain synthesized compounds showed improved efficacy against fungal pathogens compared to standard treatments like pyraclostrobin. For instance:

| Compound | % Inhibition against Botrytis cinerea | EC50 (μg/mL) |

|---|---|---|

| This compound | 83.6% | 14.44 |

| Pyraclostrobin | 81.4% | - |

This data suggests that modifications to the benzamide structure can enhance antifungal activity, potentially making it a candidate for further development in agricultural applications .

2.2 Antitumor Activity

In addition to antifungal effects, this compound has been investigated for its antitumor properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results indicate that while the compound exhibits promising antitumor activity in two-dimensional cultures, its efficacy may vary in three-dimensional models, highlighting the importance of testing in diverse biological environments .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in fungal cell wall synthesis or tumor cell proliferation.

- DNA Binding : Preliminary studies suggest that similar compounds can bind to DNA, disrupting replication and transcription processes.

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antifungal Study : A series of benzamide derivatives were tested against various fungal strains, revealing that modifications significantly impacted their inhibitory profiles .

- Antitumor Evaluation : Compounds similar to this compound were evaluated on lung cancer cell lines, showing varying degrees of cytotoxicity and highlighting the need for structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.